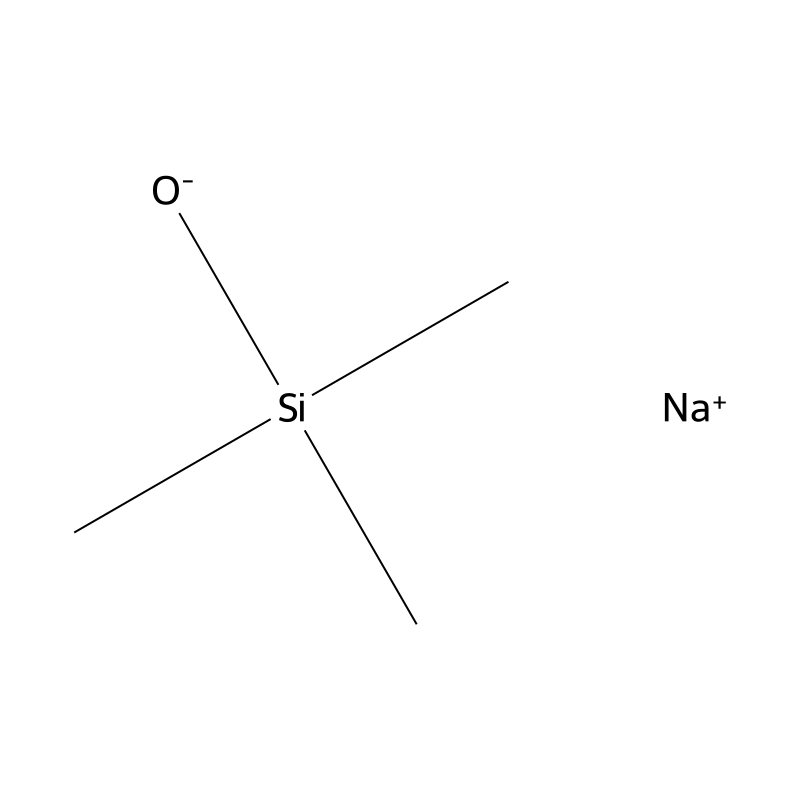

Sodium trimethylsilanolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium trimethylsilanolate (CAS 18027-10-6) is a highly soluble, mild organosilicon base and an anhydrous source of the oxide dianion equivalent. In industrial and laboratory procurement, it is primarily selected as a specialized base for transition-metal-catalyzed cross-coupling reactions and as a non-aqueous reagent for the chemoselective cleavage of esters to carboxylic acids. Unlike traditional inorganic bases, NaOTMS is highly soluble in organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), enabling homogeneous reaction conditions. Its distinct pKa (approximately 12.7) and specific steric profile make it an essential reagent for processes where standard alkoxides or aqueous hydroxides cause catalyst deactivation, transesterification, or unwanted hydrolysis [1].

Substituting Sodium trimethylsilanolate with more common bases like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium trimethylsilanolate (KOTMS) frequently leads to process failure in sensitive workflows. NaOH introduces water, which can poison transition-metal catalysts and hydrolyze sensitive functional groups, while its poor solubility in organic solvents limits reaction efficiency [1]. Alkoxides such as NaOMe act as strong nucleophiles, often causing irreversible transesterification or competitive binding to metal centers, which suppresses catalytic cycles. Furthermore, the silanolate counterion is not universally interchangeable; in many dual-catalytic and asymmetric systems, KOTMS and lithium trimethylsilanolate (LiOTMS) fail to provide the correct templating or solubility profile, resulting in zero or trace product yields compared to the optimized performance of NaOTMS [2].

References

- [1] Lovrić, M., et al. 'Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids.' Croatica Chemica Acta, 80 (1), 109-115 (2007).

- [2] Shi, Y., et al. 'Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis.' Journal of the American Chemical Society, 138 (25), 8045-8048 (2016).

Base Compatibility in Copper-Catalyzed Aniline Cross-Coupling

In the development of mild, room-temperature copper-catalyzed Ullmann-type cross-couplings of anilines with aryl bromides, traditional alkoxide bases completely suppressed the reaction due to competitive binding with aromatic amino functionalities. Substituting the alkoxide with Sodium trimethylsilanolate facilitated successful coupling at 50 °C in DMSO, overcoming the catalyst inhibition observed with standard bases [1].

| Evidence Dimension | Catalytic cross-coupling success and yield |

| Target Compound Data | Enabled successful cross-coupling at 50 °C |

| Comparator Or Baseline | Alkoxide bases like NaOMe and NaOtBu (Complete reaction suppression / 0% yield) |

| Quantified Difference | Restored catalytic activity where alkoxides completely failed |

| Conditions | Cu-catalyzed Ullmann-type coupling of anilines in DMSO |

Crucial for pharmaceutical process chemists needing to couple sensitive anilines without deactivating the copper catalyst.

Counterion-Specific Activation in Synergistic CuH/Pd Catalysis

During the asymmetric hydroarylation of vinylarenes using a synergistic CuH and Pd catalyst system, the choice of the silanolate counterion proved critical to process viability. Sodium trimethylsilanolate provided the desired product in 58% yield with 83% enantiomeric excess. In direct contrast, substituting with lithium trimethylsilanolate (LiOTMS) or potassium trimethylsilanolate (KOTMS) resulted in little to no product formation [1].

| Evidence Dimension | Product Yield and Enantioselectivity |

| Target Compound Data | 58% yield, 83% ee |

| Comparator Or Baseline | LiOTMS and KOTMS (Little to no product formation) |

| Quantified Difference | >50% absolute yield increase and exclusive catalytic activation |

| Conditions | Synergistic CuH/Pd-catalyzed asymmetric hydroarylation at 35 °C |

Demonstrates that NaOTMS cannot be generically substituted with KOTMS or LiOTMS in sensitive dual-catalytic asymmetric transformations.

Chemoselective Non-Aqueous Ester Cleavage

NaOTMS functions as a highly soluble, anhydrous equivalent of the hydroxide ion. For the deprotection of complex esters, utilizing NaOTMS in THF achieves high to quantitative yields of the corresponding carboxylic acids under mild conditions. In contrast, using sodium methoxide leads to unwanted transesterification byproducts, and aqueous NaOH risks hydrolyzing other water-sensitive functional groups [1].

| Evidence Dimension | Yield of carboxylic acid without transesterification |

| Target Compound Data | High to quantitative yield (up to 100%) of carboxylic acid |

| Comparator Or Baseline | Sodium methoxide (Yields transesterified byproduct instead of cleavage) |

| Quantified Difference | Eliminates transesterification side reactions (0% transesterified byproduct) |

| Conditions | Non-aqueous ester cleavage in THF |

Provides a reliable, moisture-free deprotection pathway for late-stage synthesis of sensitive active pharmaceutical ingredients.

Selective Promotion of Primary Amide Monoalkylation

In the copper-catalyzed cross-coupling of primary amides with alkylboronic acids to form secondary amides, standard Lam-Chan conditions using typical mild bases yielded only traces of the product. The specific combination of Sodium trimethylsilanolate (pKa ~ 12.7) and an oxidant uniquely promoted the reaction, completely tolerating beta-hydrogen atoms and preventing over-alkylation [1].

| Evidence Dimension | Yield of secondary amide |

| Target Compound Data | Promotes selective monoalkylation in synthetically useful yields |

| Comparator Or Baseline | Standard mild bases in Lam-Chan conditions (Trace yields, <5%) |

| Quantified Difference | Shift from trace conversion to primary product formation |

| Conditions | Cu-catalyzed cross-coupling with alkylboronic acids |

Allows process chemists to synthesize secondary amides directly from primary amides without the poor selectivity typically associated with alkyl halides.

Late-Stage Anhydrous Deprotection of Complex Esters

Because NaOTMS delivers an anhydrous hydroxide equivalent without the transesterification risks of alkoxides, it is the optimal choice for converting sensitive esters to carboxylic acids in late-stage API synthesis [1].

Base-Sensitive Ullmann-Type Cross-Couplings

In copper-catalyzed aniline cross-couplings where standard alkoxides suppress catalytic activity, NaOTMS serves as the required mild base to maintain catalyst turnover and achieve high yields [2].

Synergistic Dual-Catalysis and Asymmetric Synthesis

NaOTMS is specifically required over KOTMS and LiOTMS in sensitive CuH/Pd dual-catalytic systems, providing the exact counterion and solubility profile needed for high enantioselectivity [3].

Selective Monoalkylation of Amides

Utilized in the copper-catalyzed cross-coupling of primary amides with alkylboronic acids, NaOTMS prevents over-alkylation and enables the selective formation of secondary amides [4].

References

- [1] Lovrić, M., et al. 'Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids.' Croatica Chemica Acta, 80 (1), 109-115 (2007).

- [2] Buchwald, S. L., et al. 'Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.' ChemRxiv (2023).

- [3] Shi, Y., et al. 'Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis.' Journal of the American Chemical Society, 138 (25), 8045-8048 (2016).

- [4] Lan, Y., et al. 'Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides.' Organic Letters, 15 (11), 2616-2619 (2013).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive